N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15335733
InChI: InChI=1S/C22H23NO4S/c1-16-7-8-21-20(11-16)18(14-27-21)12-22(24)23(13-17-5-3-2-4-6-17)19-9-10-28(25,26)15-19/h2-8,11,14,19H,9-10,12-13,15H2,1H3
SMILES:
Molecular Formula: C22H23NO4S
Molecular Weight: 397.5 g/mol

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC15335733

Molecular Formula: C22H23NO4S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide -

Specification

Molecular Formula C22H23NO4S
Molecular Weight 397.5 g/mol
IUPAC Name N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C22H23NO4S/c1-16-7-8-21-20(11-16)18(14-27-21)12-22(24)23(13-17-5-3-2-4-6-17)19-9-10-28(25,26)15-19/h2-8,11,14,19H,9-10,12-13,15H2,1H3
Standard InChI Key BZUHLRWGBWGGFW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of reactions and confirm the structure of intermediates and final products.

Biological Activities and Potential Applications

Compounds with similar structures have shown significant biological activities, such as interactions with ion channels or receptors, which make them candidates for further pharmacological studies. The presence of a tetrahydrothiophene moiety and a benzofuran structure is known to contribute to diverse pharmacological properties, including potential therapeutic applications.

Similar Compounds and Their Characteristics

Several compounds share structural features with N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide. These include:

Compound NameMolecular FormulaUnique Features
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methylbenzofuran)acetamideNot specifiedContains methyl substitution on benzofuran
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamideNot specifiedFeatures a propoxy substituent
N-benzyl-N-(furan-2-yloxy)acetamideNot specifiedLacks the thiophene ring but retains similar amide functionality

These compounds illustrate how variations in substituents can impact chemical behavior and biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator